molecular formula C21H42O4 B11825510 Vikoflex 4964 CAS No. 68609-92-7

Vikoflex 4964

Katalognummer: B11825510
CAS-Nummer: 68609-92-7
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: FWNZKPKGBYWNJO-KVVVOXFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleic acid compound with propane-1,2-diol (1:1) is a chemical compound with the molecular formula C21H40O3. It is also known as oleic acid monoester with propane-1,2-diol. This compound is a monoester formed from the reaction between oleic acid and propane-1,2-diol. It is commonly used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleic acid compound with propane-1,2-diol (1:1) is synthesized through an esterification reaction. The process involves heating oleic acid and propane-1,2-diol together. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of oleic acid compound with propane-1,2-diol (1:1) involves large-scale esterification reactors. The reactants, oleic acid and propane-1,2-diol, are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation and other separation techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Oleic acid compound with propane-1,2-diol (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Oleic acid compound with propane-1,2-diol (1:1) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of oleic acid compound with propane-1,2-diol (1:1) involves its interaction with specific molecular targets and pathways. The ester can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways involved in inflammation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oleic acid compound with propane-1,2-diol (1:1) is unique due to its specific ester linkage and the properties imparted by the propane-1,2-diol moiety. This compound exhibits distinct solubility, stability, and reactivity characteristics compared to other similar esters. Its unique properties make it suitable for specific applications in various fields .

Eigenschaften

CAS-Nummer

68609-92-7

Molekularformel

C21H42O4

Molekulargewicht

358.6 g/mol

IUPAC-Name

(Z)-octadec-9-enoic acid;propane-1,2-diol

InChI

InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-;

InChI-Schlüssel

FWNZKPKGBYWNJO-KVVVOXFISA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.